molecular formula C7H8N2OS B13995407 1-Hydroxy-3-phenylthiourea CAS No. 6919-35-3

1-Hydroxy-3-phenylthiourea

Cat. No.: B13995407
CAS No.: 6919-35-3
M. Wt: 168.22 g/mol
InChI Key: SYYZSZNCAJQTPR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylthiourea is an organic compound with the molecular formula C7H8N2OS It is a derivative of thiourea, where a hydroxyl group and a phenyl group are attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with amino alcohols. A typical procedure involves dissolving phenylisothiocyanate in tetrahydrofuran (THF) and adding the amino alcohol. The reaction mixture is stirred at ambient temperature overnight, followed by concentration and purification .

Industrial Production Methods: Industrial production methods for thiourea derivatives often involve the reaction of amines with isothiocyanates or phenyl chlorothionoformate in water. These methods are favored due to their simplicity, mild conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or phenyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

1-Hydroxy-3-phenylthiourea acts as a competitive inhibitor of phenoloxidase, an enzyme involved in the oxidation of phenols. It binds to the active site of the enzyme, preventing the oxidation of substrates like 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA). This inhibition is crucial in controlling melanin formation and has potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

6919-35-3

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-hydroxy-3-phenylthiourea

InChI

InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11)

InChI Key

SYYZSZNCAJQTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NO

Origin of Product

United States

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